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Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

Cat. No.: B1365089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-phenylbutan-2-
one, a key organic intermediate. This document details its chemical identity, physicochemical
properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The compound with the structure 3,3-Dimethyl-1-phenylbutan-2-one is formally named by the
International Union of Pure and Applied Chemistry (IUPAC) as 3,3-dimethyl-1-phenylbutan-2-
one[l]. Itis also known by several synonyms, which are frequently encountered in chemical
literature and commercial listings.

Common Synonyms:

o Benzyl t-butyl ketone[1]

e 1-Phenyl-3,3-dimethyl-butan-2-one[1]
o Benzyl-t-butylketone[1]

Physicochemical Properties

3,3-Dimethyl-1-phenylbutan-2-one is a solid, typically appearing as a white or light yellow
crystal[2]. It is soluble in organic solvents such as alcohols and ethers[2]. A summary of its key
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quantitative properties is presented in the table below.

Property Value Source
Molecular Formula C12H160 [1]
Molar Mass 176.25 g/mol [1][2]
Melting Point 41-45 °C [2]

CAS Number 6721-67-1 [1]

Synthesis and Experimental Protocols

3,3-Dimethyl-1-phenylbutan-2-one is a valuable intermediate in organic synthesis, particularly
in the development of pharmaceuticals and peptides[2]. While various synthetic routes exist, a
common approach involves the alkylation of a phenylacetone derivative.

Representative Synthesis: Alkylation of Phenylacetone

A plausible and illustrative method for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one is
the a-alkylation of phenylacetone (1-phenyl-2-propanone) with a tert-butyl halide. This reaction
proceeds via the formation of an enolate from phenylacetone, which then acts as a nucleophile
to attack the electrophilic tert-butyl halide.

Reaction Scheme:

Phenylacetone + Base — Enolate Enolate + tert-Butyl Halide — 3,3-Dimethyl-1-phenylbutan-
2-one

Detailed Experimental Protocol:
o Materials:
o Phenylacetone
o Astrong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

o tert-Butyl bromide or tert-Butyl chloride
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o Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

o Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon
atmosphere)

e Procedure:

o Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, the
chosen strong base is suspended in the anhydrous solvent. The flask is cooled in an ice
bath. Phenylacetone, dissolved in the anhydrous solvent, is added dropwise to the cooled
suspension with stirring. The mixture is stirred for a specified time to ensure complete
formation of the enolate.

o Alkylation: The tert-butyl halide is added dropwise to the enolate solution at a controlled
temperature. The reaction mixture is then allowed to warm to room temperature and
stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer
Chromatography (TLC).

o Work-up and Purification: The reaction is quenched by the slow addition of water or a
saturated aqueous ammonium chloride solution. The organic layer is separated, and the
aqueous layer is extracted with an organic solvent. The combined organic extracts are
washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the
solvent is removed under reduced pressure. The crude product is then purified, typically
by column chromatography or distillation, to yield pure 3,3-Dimethyl-1-phenylbutan-2-
one.

Analytical Characterization

The identity and purity of synthesized 3,3-Dimethyl-1-phenylbutan-2-one can be confirmed
using standard analytical techniques. Spectral data for this compound is available in public
databases[1].

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to
determine the purity of the compound and confirm its molecular weight from the mass
spectrum.
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« Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption
band for the carbonyl (C=0) group.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR spectroscopy are
essential for confirming the chemical structure by showing the specific chemical shifts and
coupling patterns of the protons and carbons in the molecule.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of
3,3-Dimethyl-1-phenylbutan-2-one.
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A representative workflow for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one.
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3,3-Dimethyl-1-phenylbutan-2-one
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Logical flow of the use of 3,3-Dimethyl-1-phenylbutan-2-one as a chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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